Mastoparan-like peptide 12a
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
INWKGIAAMAKKLL |
Origin of Product |
United States |
Discovery, Isolation, and Structural Elucidation of Mastoparan Like Peptide 12a
Identification and Isolation from Vespa Species Venom
Mastoparan-like peptide 12a was first identified and purified from the venom of the hornet Vespa magnifica. nih.gov This species possesses a highly complex venom, which is a rich source of enzymes, toxins, and various biologically active peptides. nih.gov this compound is one of several homologous mastoparan (B549812) peptides isolated from this species, which also include peptides 12b, 12c, and 12d. The identification of these peptides highlighted the diversity of mastoparans within the venom of a single wasp species. nih.gov The UniProt database has assigned the accession number P0C1M4 to this compound from Vespa magnifica. uniprot.org
Spectrometric and Chromatographic Methodologies for Isolation
The purification of this compound from the crude venom of Vespa magnifica involves multi-step chromatographic and spectrometric techniques. Generally, the process begins with the collection of venom, followed by lyophilization. The dried venom is then reconstituted and subjected to separation methods.
High-performance liquid chromatography (HPLC) is the primary method used for purifying peptides from complex venom mixtures. A typical workflow would involve reversed-phase HPLC (RP-HPLC), which separates peptides based on their hydrophobicity. Further purification steps, such as ion-exchange chromatography, may be employed to isolate peptides with a high degree of purity.
Following purification, mass spectrometry (MS) is used to determine the molecular weight of the peptide and to confirm its purity. Techniques like electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) MS are standard for analyzing peptide toxins. A recent study on the venom of Vespa magnifica utilized liquid chromatography-mass spectrometry (LC/MS) and HPLC to identify and verify its polypeptide components, which is consistent with the standard methodologies for this type of research. nih.gov
Primary Sequence Analysis and Post-Translational Modifications
The primary structure of a peptide is fundamental to its function. The amino acid sequence of this compound was determined following its isolation.
Primary Sequence: The sequence of this compound is: Ile-Asn-Trp-Lys-Gly-Ile-Ala-Ala-Met-Ala-Lys-Lys-Leu-Leu-NH₂ nih.govuniprot.org
This 14-amino acid sequence is homologous to other mastoparans found in vespid venoms. nih.gov
| Property | Value |
| Amino Acid Sequence | INWKGIAAMAKKLL |
| Length | 14 residues |
| Molecular Formula | C₇₅H₁₃₀N₂₀O₁₅S |
| Average Molecular Weight | 1556.05 Da |
| Monoisotopic Molecular Weight | 1555.00 Da |
| Net Charge (at pH 7) | +4 |
A crucial feature of this compound is the presence of a post-translational modification (PTM). The C-terminus of the peptide is amidated, as indicated by the "-NH₂". uniprot.org This C-terminal amidation is a common feature among mastoparan peptides and is vital for stabilizing their alpha-helical structure by providing an additional hydrogen bond. This modification results from the enzymatic conversion of a C-terminal glycine (B1666218) residue present in the peptide's precursor molecule. uniprot.org
Secondary and Tertiary Conformational Studies
While this compound is too small to form a stable tertiary structure with a hydrophobic core, its secondary structure is critical to its biological activity.
Mastoparan peptides, including this compound, are known to be conformationally flexible. In aqueous solutions, they typically exist in a disordered or random coil conformation. nih.govnih.gov However, upon encountering a membrane-mimicking environment, such as a solution containing trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, they undergo a significant conformational change. nih.govnih.gov
Circular Dichroism (CD) spectroscopy is the standard technique used to monitor this transition. CD spectra of mastoparans in TFE or SDS solutions show characteristic minima at approximately 208 and 222 nm and a maximum near 192 nm, which is indicative of a high alpha-helical content. nih.gov This induced helical structure is essential for the peptide's ability to interact with and disrupt cell membranes. nih.gov
The alpha-helical conformation of this compound is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. This structural arrangement is a hallmark of the mastoparan family and is crucial for its membrane-disrupting activities. researchgate.net
When visualized as a helical wheel projection, the amino acid residues of this compound segregate into two distinct regions:
Hydrophobic Face: Comprised of nonpolar residues such as Isoleucine (I), Tryptophan (W), Glycine (G), Alanine (B10760859) (A), Methionine (M), and Leucine (L). This face facilitates the insertion of the peptide into the hydrophobic core of the cell membrane.
Hydrophilic Face: Comprised of the positively charged (cationic) Lysine (B10760008) (K) residues and the polar Asparagine (N). This face interacts with the negatively charged components of the phospholipid head groups on the membrane surface.
Advanced Synthetic Methodologies for Mastoparan Like Peptide 12a and Analogs
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-phase peptide synthesis (SPPS) provides a robust framework for assembling peptides like Mastoparan-like peptide 12a. The general process involves anchoring the C-terminal amino acid to a solid resin, followed by a series of repeated cycles of deprotection and coupling to elongate the peptide chain. uci.edu Two primary strategies, defined by the type of protecting group used for the α-amino group of the incoming amino acids, are Fmoc-based and Boc-based techniques. nih.gov
The Fluorenylmethyloxycarbonyl (Fmoc) strategy is the most common method for synthesizing mastoparan (B549812) peptides and their analogs due to its use of milder reaction conditions compared to Boc-based methods. nih.govnih.gov This technique utilizes an acid-labile resin, such as Wang or 2-chlorotrityl resin, and employs the base-labile Fmoc group for temporary protection of the N-terminal α-amino group. uci.edunih.govresearchgate.net
The synthesis cycle involves two main steps:
Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound peptide using a weak base, typically a solution of 20-40% piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). uci.edunih.gov
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed free amine. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium/aminium salts such as O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU). nih.govresearchgate.net
This cycle is repeated until the full peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). researchgate.netuq.edu.au
Table 1: Typical Cycle for Fmoc-Based Solid-Phase Peptide Synthesis
| Step | Reagent/Solvent | Purpose | Duration |
| 1. Swelling | Dimethylformamide (DMF) | Prepares the resin for reaction. | 30-60 min |
| 2. Deprotection | 20% Piperidine in DMF | Removes the Fmoc protecting group from the N-terminus. | 5-15 min (x2) |
| 3. Washing | DMF | Removes excess piperidine and byproducts. | 5-7 times |
| 4. Coupling | Fmoc-amino acid, Coupling Agent (e.g., HCTU), Base (e.g., DIPEA) in DMF | Couples the next activated amino acid to the peptide chain. | 30-60 min |
| 5. Washing | DMF | Removes excess reagents and byproducts. | 5-7 times |
| Repeat steps 2-5 for each amino acid in the sequence. | |||
| 6. Final Cleavage | Trifluoroacetic acid (TFA) based cocktail | Cleaves the completed peptide from the resin and removes side-chain protecting groups. | 2-4 hours |
An alternative to the Fmoc strategy is the tert-butyloxycarbonyl (Boc) based method. In this approach, the temporary N-terminal protecting group is the acid-labile Boc group, which is removed at each cycle by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA). The side-chain protecting groups are typically benzyl-based and require a very strong acid, such as hydrofluoric acid (HF), for their final removal during the cleavage step. While effective, the harsh acidic conditions required, particularly the use of HF, have led to the wider adoption of the milder Fmoc chemistry. nih.gov
Purification and Characterization of Synthetic Constructs
Following synthesis and cleavage from the solid support, the crude peptide product is a mixture containing the desired full-length peptide, as well as truncated sequences and byproducts from the cleavage process. researchgate.net Therefore, rigorous purification and characterization are essential to obtain a homogenous and well-defined final product. ijbs.comnih.gov
Purification: The standard method for purifying synthetic peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). ijbs.compeptide.com This technique separates molecules based on their hydrophobicity. nih.gov
Stationary Phase: The column typically contains a silica-based packing material that has been functionalized with hydrophobic alkyl chains, most commonly C18. hplc.eu
Mobile Phase: A gradient of two solvents is used for elution. Solvent A is typically water, and Solvent B is an organic solvent like acetonitrile. peptide.com Both solvents usually contain a small amount (e.g., 0.1%) of an ion-pairing agent, such as trifluoroacetic acid (TFA), which improves peak shape and resolution. peptide.comhplc.eu The crude peptide is loaded onto the column in a low concentration of organic solvent, and the concentration of Solvent B is gradually increased to elute the components, with more hydrophobic molecules being retained longer on the column. peptide.com Fractions are collected and analyzed for purity. peptide.com
Table 2: Example Parameters for RP-HPLC Purification of a Mastoparan Peptide
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm) ijbs.comhplc.eu |
| Mobile Phase A | 0.1% TFA in Water hplc.eu |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) peptide.com |
| Gradient | Linear gradient, e.g., 5% to 65% B over 30 minutes |
| Flow Rate | ~1.0 mL/min for analytical scale peptide.com |
| Detection | UV Absorbance at 214 nm and 280 nm |
Characterization: Once purified, the identity and integrity of the synthetic peptide must be confirmed.
Mass Spectrometry: This is the primary technique used to verify that the correct peptide has been synthesized. nih.gov Methods like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry are used to determine the molecular weight of the peptide. ijbs.comcore.ac.uk The experimentally measured mass should match the calculated theoretical mass of the target peptide sequence. uniprot.org For this compound, the expected molecular mass is approximately 1554.8 Da. uniprot.org
Analytical HPLC: The purity of the final peptide product is assessed using analytical RP-HPLC. The purified peptide should ideally appear as a single, sharp peak in the chromatogram. peptide.com
Circular Dichroism (CD) Spectroscopy: To confirm the structural integrity of the peptide, CD spectroscopy can be employed. Many mastoparan peptides, including their analogs, are known to adopt an α-helical secondary structure in membrane-mimicking environments (like trifluoroethanol or SDS micelles). ijbs.comnih.govnih.gov CD spectra can confirm this conformational propensity, which is often crucial for biological activity.
Mechanistic Insights into the Biological Activities of Mastoparan Like Peptide 12a
Antimicrobial Action Mechanisms
The antimicrobial efficacy of Mastoparan-like peptide 12a and related mastoparan (B549812) peptides stems primarily from their ability to compromise the integrity of microbial cell membranes. nih.govpnas.org This action is rapid and generally leads to cell lysis. nih.gov
Mastoparan peptides, including this compound, exert their antimicrobial effects by directly interacting with and disrupting the lipid bilayer of cell membranes. nih.govmdpi.com Upon initial electrostatic contact with the anionic components of microbial membranes, these peptides adopt an α-helical secondary structure. pnas.orgmdpi.com This amphipathic helix structure, with its distinct hydrophobic and hydrophilic faces, facilitates the peptide's insertion into the membrane, leading to destabilization. pnas.orgmdpi.com
The precise mechanism of membrane disruption can follow several models, including the "barrel-stave," "toroidal pore," or "carpet" models. mdpi.com Evidence suggests that mastoparans can cause a range of membrane perturbations, from the formation of irregular pits and pores to large perforations and complete cell lysis. mdpi.comresearchgate.net This process of causing irreparable membrane damage is a key feature of their function as direct-acting antimicrobial agents. nih.govmdpi.com
In Gram-negative bacteria, this compound and its analogs must first traverse the outer membrane to reach the cytoplasmic membrane. Studies on related mastoparan peptides reveal a potent ability to permeabilize the bacterial outer membrane. pnas.org This initial breach allows the peptides to access the inner cytoplasmic membrane, where they induce depolarization and further disruption, ultimately leading to bacterial cell death. pnas.org The interaction is driven by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membranes, such as lipopolysaccharides (LPS) on the outer membrane of Gram-negative bacteria. pnas.org
The table below summarizes the minimum inhibitory concentrations (MICs) of this compound against representative bacteria.
| Organism | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 7.5 | uniprot.org |
| Staphylococcus aureus | ATCC 2592 | 3.7 | uniprot.org |
The antifungal activity of this compound is also mediated by membrane disruption. uniprot.orgfrontiersin.org The peptide interacts with the fungal plasma membrane, leading to increased permeability and loss of cellular integrity. researchgate.netfrontiersin.org This membranolytic action can result in the death of the fungal cell, primarily through a necrotic pathway. researchgate.net Studies on mastoparan analogs have demonstrated potent activity against various fungal species, including clinically relevant pathogens like Cryptococcus neoformans and Candida albicans. researchgate.netfrontiersin.org The mechanism involves the disruption of the plasma membrane, which is a hallmark of the antifungal action of this class of peptides. researchgate.netnih.gov
The table below presents the minimum inhibitory concentration (MIC) of this compound against a common fungal pathogen.
| Organism | Strain | MIC (µg/mL) | Reference |
| Candida albicans | ATCC 2002 | 3.7 | uniprot.org |
Antineoplastic Action Mechanisms (in in vitro and in vivo model systems)
This compound and other mastoparans have demonstrated significant cytotoxic activity against a variety of cancer cell lines. nih.govfrontiersin.org Their mechanism of action in cancer cells involves both direct membrane lysis and the induction of programmed cell death pathways. nih.govsahmri.org.au
Mastoparans can induce cancer cell death through multiple pathways. Some studies indicate a direct lytic mechanism, where the peptide causes rapid and irreparable damage to the cancer cell membrane, leading to necrosis. nih.govsahmri.org.au This is supported by observations of rapid lactate (B86563) dehydrogenase release and propidium (B1200493) iodide uptake in treated cancer cells. nih.gov
Conversely, other research highlights the induction of apoptosis, or programmed cell death, as a key mechanism. frontiersin.orgnih.gov In melanoma cells, for instance, mastoparan has been shown to trigger the intrinsic mitochondrial apoptosis pathway. nih.gov This involves a cascade of events including DNA degradation and the activation of caspases, which are crucial executioners of apoptosis. nih.gov The specific pathway utilized, whether lytic or apoptotic, may depend on the specific mastoparan peptide, its concentration, and the cancer cell type. nih.gov
The cytotoxic effects of mastoparans have been observed across various cancer cell lines, as detailed in the table below.
| Cell Line | Cancer Type | IC₅₀ (µM) | Peptide | Reference |
| Jurkat | T-cell Leukemia | ~8-9.2 | Mastoparan | nih.govsahmri.org.au |
| Myeloma cells | Myeloma | ~11 | Mastoparan | nih.govsahmri.org.au |
| MDA-MB-231 | Breast Cancer | ~20-24 | Mastoparan | nih.govsahmri.org.au |
| B16F10-Nex2 | Melanoma | Not specified | Mastoparan | nih.gov |
| K562 | Leukemia | Not specified | Mastoparan | nih.gov |
A central aspect of the apoptotic mechanism induced by mastoparans is the targeting of mitochondria. nih.govnih.gov Mastoparan is a potent facilitator of the mitochondrial permeability transition (PT), a process that disrupts the inner mitochondrial membrane. nih.govnih.gov This leads to a loss of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. nih.govnih.gov
The disruption of mitochondrial function also leads to an increase in the generation of reactive oxygen species (ROS). nih.gov Elevated ROS levels contribute to cellular damage and further promote the apoptotic cascade. nih.govmdpi.com The combination of mitochondrial membrane potential loss, cytochrome c release, and ROS generation culminates in the activation of caspase-dependent pathways, leading to the execution of apoptosis in cancer cells. nih.gov
Cellular Lysis Mechanisms
This compound, a member of the mastoparan family of peptides, exhibits lytic activity against various cell types, which is fundamental to its antimicrobial properties. The primary mechanism involves direct interaction with and disruption of the cell membrane's integrity. Like other mastoparans, this peptide is cationic and amphipathic, allowing it to preferentially bind to the negatively charged components of microbial membranes. mdpi.comnih.gov
Upon binding, the peptide inserts itself into the lipid bilayer. This insertion is thought to occur via mechanisms such as the "carpet" model or by forming toroidal pores or barrel staves, leading to membrane permeabilization. unesp.brresearchgate.netfigshare.com This disruption results in the leakage of intracellular contents, such as ions and metabolites, ultimately leading to cell death. unesp.brresearchgate.netfigshare.com
While potent against microbial cells, this compound demonstrates low hemolytic activity, indicating a degree of selectivity for microbial over mammalian cell membranes. uniprot.org This selectivity is a crucial aspect of its potential as a therapeutic agent. Studies on various mastoparan peptides show that their lytic and hemolytic activities are influenced by factors like charge, helicity, and hydrophobicity. nih.gov For instance, this compound has shown antimicrobial activity against Gram-negative bacteria like E. coli, Gram-positive bacteria such as S. aureus, and the fungus C. albicans. uniprot.org
Table 1: Antimicrobial Activity of this compound
| Target Organism | Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli ATCC 25922 | Gram-negative bacteria | 7.5 µg/ml |
| Staphylococcus aureus ATCC 2592 | Gram-positive bacteria | 3.7 µg/ml |
| Candida albicans ATCC 2002 | Fungus | 3.7 µg/ml |
Data sourced from UniProtKB. uniprot.org
Modulation of Cellular Signaling Pathways
Beyond direct cell lysis, this compound exerts significant influence on cellular functions by modulating key signaling pathways.
A primary mechanism of action for mastoparans is the activation of G-protein coupled receptors (GPCRs). nih.govqeios.com Specifically, this compound is known to activate the Mas-related G protein-coupled receptor member X2 (MRGPRX2), which is prominently expressed on mast cells. nih.govmdpi.com This interaction is a non-IgE-mediated pathway for mast cell degranulation. researchgate.net
Activation of MRGPRX2 by the peptide triggers downstream signaling cascades within the mast cell. iasp-pain.org This leads to the release of a plethora of pre-stored inflammatory mediators from the cell's granules, including histamine (B1213489), serotonin, and various proteases. nih.gov This receptor-mediated activation is crucial for the peptide's role in innate immunity and inflammatory responses. nih.govmdpi.com
Mastoparan peptides are recognized as potent activators of phospholipases, particularly Phospholipase A2 (PLA2) and Phospholipase C (PLC). nih.govqeios.com The activation of PLA2 by mastoparans can significantly increase the hydrolysis of phospholipids, leading to the release of arachidonic acid. nih.gov Arachidonic acid is a precursor for the synthesis of various pro-inflammatory lipid mediators, such as prostaglandins (B1171923) and leukotrienes, which further amplify the inflammatory response. nih.gov
Similarly, mastoparans can stimulate PLC activity. nih.govqeios.com This enzyme cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These molecules are pivotal in intracellular calcium mobilization and protein kinase C (PKC) activation, respectively, driving cellular responses like degranulation and cytokine production. nih.gov
The signaling activity of this compound is not confined to the plasma membrane. Evidence suggests that mastoparans can also interact with intracellular components, including proteins associated with endosomal membranes. uniprot.orgnih.gov
After entering the cell, the peptide may engage with proteins that regulate exocytosis and vesicular trafficking. nih.gov Proteomic studies on mast cells treated with a related mastoparan peptide identified several target proteins within endosomal membranes. nih.gov These include components of both Ca²⁺-dependent and Ca²⁺-independent exocytosis pathways, such as GTP-binding protein Rab3D, Rho GTPase Cdc42, and synaptosomal-associated protein 29. nih.gov These interactions suggest that the peptide can directly modulate the machinery of cellular secretion from within the cell. qeios.comnih.gov
Immunomodulatory Effects and Cellular Proliferation Modulation (in model systems)
The activation of cellular signaling pathways by this compound translates into significant immunomodulatory effects observed in various model systems.
A key immunomodulatory function of this compound is its ability to induce leukocyte chemotaxis, particularly the recruitment of neutrophils. This effect is largely mediated by its activation of mast cells via the MRGPRX2 receptor. nih.govnih.gov
Upon activation by the peptide, mast cells release a variety of chemoattractant molecules. These mediators create a chemical gradient that attracts leukocytes, such as neutrophils, to the site of peptide administration or infection. nih.gov In a mouse model, the local application of mastoparan resulted in significant neutrophil influx, which was dependent on the presence of mast cells. nih.gov This targeted recruitment of immune cells is a critical component of the early innate immune response to pathogens, enhancing bacterial clearance and contributing to tissue repair processes. nih.govnih.gov
Table 2: Summary of Mechanistic Insights
| Mechanism | Key Molecular Target/Process | Cellular Outcome |
|---|---|---|
| Cellular Lysis | Bacterial and fungal cell membranes | Membrane permeabilization, cell death |
| GPCR Activation | MRGPRX2 on mast cells | Mast cell degranulation, mediator release |
| Phospholipase Activation | Phospholipase A2 and C | Release of arachidonic acid, IP3, and DAG |
| Intracellular Interactions | Endosomal membrane proteins (e.g., Rab3D, Cdc42) | Modulation of exocytosis |
| Leukocyte Chemotaxis | Mast cell-derived chemokines | Recruitment of neutrophils |
Influence on Macrophage Proliferation (e.g., RAW 264.7 cells)
Research specifically detailing the influence of this compound on the proliferation of macrophage cell lines such as RAW 264.7 is limited. However, studies on related mastoparan peptides provide some insight into the potential cytotoxic effects on these cells, which is inversely related to proliferation.
One study investigated the cytotoxicity of a synthetic mastoparan derivative, [I5, R8] mastoparan, on RAW 264.7 macrophage cells. The findings indicated a concentration-dependent effect on cell viability. At the highest tested concentration of 128 μM, the peptide led to a decrease in cell viability. Conversely, at concentrations of 4 μM and below, cell viability was maintained at 96%, indicating minimal cytotoxic impact at these lower concentrations. In a different macrophage cell line, THP-1-derived macrophages, the same peptide exhibited a much lower LC50 (the concentration causing 50% cell death) of between 12.9 and 24.5 μM.
While these findings are for a mastoparan derivative and focus on cytotoxicity rather than direct measurement of proliferation, they suggest that mastoparan peptides can impact macrophage viability. Other research has shown that the parent compound, mastoparan, can modulate signaling pathways in RAW 264.7 cells, specifically inhibiting Toll-like receptor 4 (TLR4)-mediated signaling induced by lipopolysaccharides (LPS). This modulation of key signaling pathways could indirectly influence cellular processes, including proliferation and survival.
Cytotoxicity of [I5, R8] Mastoparan on Macrophage Cell Lines
| Cell Line | Peptide Concentration | Observed Effect | Reference |
|---|---|---|---|
| RAW 264.7 | 128 µM | Decreased cell viability | |
| RAW 264.7 | ≤ 4 µM | 96% cell viability maintained | |
| THP-1-derived macrophages | 12.9 - 24.5 µM | LC50 (50% lethal concentration) |
Mast Cell Degranulation via Receptor-Dependent and Receptor-Independent Pathways
This compound is recognized as a potent mast cell degranulating peptide. The mechanism by which mastoparans induce this effect is complex, involving both receptor-mediated and direct, receptor-independent interactions with the cell's signaling machinery.
Receptor-Dependent Pathway
The primary receptor-dependent pathway for some mastoparans involves the Mas-related G protein-coupled receptor member X2 (MRGPRX2). Studies on Mastoparan-L have shown that it activates connective tissue mast cells through this receptor. The activation of MRGPRX2 by the peptide initiates an intracellular signaling cascade. This cascade proceeds through the Gαq protein, which in turn activates phospholipase Cγ1 (PLCγ1). The activation of PLC leads to the generation of inositol trisphosphate (IP3), triggering a flux of intracellular calcium (Ca2+), a critical step for the fusion of granular membranes with the plasma membrane and the subsequent release of histamine and other inflammatory mediators. While this mechanism has been detailed for Mastoparan-L, it is suggested that this compound may act similarly due to structural and functional homology.
Receptor-Independent Pathway
A significant body of evidence also supports a receptor-independent mechanism where mastoparans directly activate heterotrimeric G proteins. This model proposes that the cationic and amphipathic nature of the peptide allows it to translocate across the mast cell's plasma membrane. Once inside the cell, the peptide can directly interact with and activate intracellular G proteins, particularly those of the Gαi family, mimicking the function of an activated receptor.
This direct G protein activation is supported by several key findings:
Intracellular application of cationic peptides like Substance P, which acts similarly to mastoparans, induces mast cell degranulation.
This degranulation can be blocked by pertussis toxin, a known inhibitor of Gαi proteins, and by GDPβS, a non-hydrolyzable GDP analog that prevents G protein activation.
Mastoparans have been shown to directly stimulate the GTPase activity of purified G proteins and promote the dissociation of bound GDP, which is the rate-limiting step for G protein activation.
This dual-capability allows mastoparans to be effective mast cell activators, bypassing the need for a specific cell-surface receptor in some contexts and directly engaging the core signaling components that lead to degranulation.
Comparison of Mast Cell Degranulation Pathways
| Feature | Receptor-Dependent Pathway | Receptor-Independent Pathway |
|---|---|---|
| Primary Target | MRGPRX2 (G protein-coupled receptor) | Intracellular G proteins (e.g., Gαi) |
| Peptide Location of Action | Extracellular (binds to cell surface receptor) | Intracellular (after membrane translocation) |
| Key Signaling Molecules | Gαq, Phospholipase C (PLC), Inositol Trisphosphate (IP3), Ca2+ | Direct interaction with G protein α subunit |
| Supporting Evidence | Activation of mast cells via MRGPRX2 by Mastoparan-L. | Inhibition by pertussis toxin; degranulation by intracellular peptide application. |
Structure Activity Relationship Sar Studies of Mastoparan Like Peptide 12a and Its Analogs
Impact of Amino acid Composition and Sequence on Biological Potency
The amino acid composition and sequence of Mastoparan-like peptide 12a (INWKGIAAMAKKLL-NH2) are fundamental to its biological activity. nih.gov The presence of hydrophobic residues such as Isoleucine (Ile), Leucine (Leu), Alanine (B10760859) (Ala), and Tryptophan (Trp) interspersed with cationic Lysine (B10760008) (Lys) residues is a hallmark of this peptide family. nih.gov Studies on various mastoparan (B549812) analogs have demonstrated that alterations in the amino acid sequence can significantly modulate their antimicrobial and hemolytic activities.
Truncation of the peptide sequence at either the N- or C-terminus generally leads to a reduction in antimicrobial potential. mdpi.com For instance, the removal of the first three N-terminal residues from eumenine mastoparan-AF resulted in inactive analogs. frontiersin.org The specific positioning of amino acids is also critical. For example, in a study of mastoparan analogs, the presence of one or two Lysine residues at positions 8 and/or 9 was found to be optimal for mast cell degranulation activity. nih.gov Furthermore, the amino acid at position 9 may play a crucial role in the degranulation of mast cells. mdpi.com
The following table summarizes the amino acid sequence of this compound and a related peptide, Mastoparan-like peptide 12b.
| Peptide | Sequence | Source Organism |
|---|---|---|
| This compound | INWKGIAAMAKKLL-NH2 | Vespa magnifica |
| Mastoparan-like peptide 12b | INWKGIAAMKKLL-NH2 | Vespa magnifica |
Role of Hydrophobicity and Net Charge in Activity Profiles
The biological activities of this compound and its analogs are intricately linked to their hydrophobicity and net positive charge. These physicochemical properties govern the peptide's interaction with cell membranes, which is a critical step in its mechanism of action. mdpi.com
Hydrophobicity , conferred by the abundance of nonpolar amino acid residues, is essential for the peptide's ability to partition into and disrupt the lipid bilayer of target cell membranes. nih.govplos.org However, excessive hydrophobicity can lead to a loss of selectivity and increased toxicity towards mammalian cells, such as red blood cells (hemolysis). plos.org Structure-activity relationship studies have revealed that the hydrophobicity of the non-polar face of the α-helix is a critical determinant of mastoparan's degranulating and hemolytic activities. mdpi.comresearchgate.net
Net positive charge , primarily contributed by lysine residues, facilitates the initial electrostatic attraction of the peptide to the negatively charged components of microbial cell membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.gov An increase in net positive charge can enhance antimicrobial activity; however, this is not always a linear relationship. nih.gov For instance, an analog of mastoparan-C with a significantly increased net charge of +12 (tMP-C) exhibited potent antimicrobial activity but also lost specificity. nih.gov The optimal antibacterial activity of mastoparan analogs often requires a balance between hydrophobicity and net charge, with studies suggesting that four to six lysine residues between positions 4 and 11 are ideal for high potency. nih.govcore.ac.uk
The table below illustrates how modifications in hydrophobicity and net charge in mastoparan-C analogs affect their biological activity.
| Peptide | Net Charge | Hydrophobicity | Antimicrobial Activity | Hemolytic Activity |
|---|---|---|---|---|
| MP-C | +4 | High | Potent | Moderate |
| cMP-C | +4 | High | Lower | Higher |
| tMP-C | +12 | Reduced | Potent | High |
Significance of C-Terminal Amidation for Functional Efficacy
A conserved structural feature among most mastoparans, including this compound, is the amidation of the C-terminal carboxyl group. nih.govnih.govfrontiersin.org This post-translational modification plays a crucial role in the peptide's biological activity by enhancing its structural stability and interaction with membranes. nih.govmdpi.com
C-terminal amidation neutralizes the negative charge of the carboxyl group, thereby increasing the net positive charge of the peptide and strengthening its electrostatic interactions with negatively charged microbial membranes. nih.gov Furthermore, amidation is believed to stabilize the α-helical conformation of the peptide, which is essential for its membrane-disrupting activity. nih.govmdpi.com The amidated C-terminus allows for a deeper interaction with the phospholipid constituents of both bacterial and animal cell membranes. nih.gov
Studies comparing amidated and non-amidated forms of mastoparans have consistently demonstrated the superior activity of the amidated versions. For example, the natural form of eumenine mastoparan-AF with an amidated C-terminus is more active against both Gram-positive and Gram-negative bacteria than its non-amidated counterpart. frontiersin.org The lack of C-terminal amidation in some synthetic mastoparan-like peptides has been linked to a narrower spectrum of antimicrobial activity. ucsd.edu
Conformational Requirements for Membrane Interaction and Target Binding
This compound and its analogs are typically unstructured in aqueous solutions but adopt a distinct α-helical conformation upon interaction with biological membranes or membrane-mimicking environments. mdpi.compnas.org This induced helical structure is amphipathic, meaning it segregates the hydrophobic and hydrophilic amino acid residues onto opposite faces of the helix. nih.gov
The amphipathic α-helix is the biologically active conformation that facilitates the peptide's insertion into and perturbation of the cell membrane. nih.gov The hydrophobic face of the helix interacts with the acyl chains of the membrane lipids, while the cationic face, bearing the positively charged lysine residues, interacts with the negatively charged phospholipid head groups. nih.gov This interaction can lead to membrane destabilization, pore formation, and ultimately cell lysis. nih.govresearchgate.net
Circular dichroism (CD) spectroscopy is a key technique used to study the conformational changes of mastoparans in different environments. These studies have shown a significant increase in α-helical content when the peptides are in the presence of membrane-mimicking solvents like trifluoroethanol (TFE) or lipid vesicles. nih.govresearchgate.net For Mastoparan-X, it was determined that the C-terminal 12 of its 14 amino acid residues adopt an α-helical conformation when bound to a phospholipid bilayer. nih.gov
Strategic Amino Acid Substitutions and Deletions for Enhanced Selective Activity
Rational design of this compound analogs through strategic amino acid substitutions and deletions is a key approach to enhance their therapeutic potential by improving their selective activity against microbial cells while minimizing toxicity to host cells. nih.govijbs.com
One common strategy involves replacing highly hydrophobic amino acids with less hydrophobic ones, such as isoleucine, to reduce hemolytic activity. ijbs.com For example, an analog of mastoparan, [I5, R8] MP, created by substituting Alanine at positions 5 and 8, displayed broad-spectrum antimicrobial activity without significant hemolytic or cytotoxic effects. nih.gov This suggests that modifying the hydrophobic moment through amino acid substitution can enhance selectivity. nih.gov
Another approach is to alter the net charge and its distribution along the peptide backbone. Replacing neutral alanine residues with cationic lysine residues on the hydrophilic face of the peptide can reduce self-assembly and potentially improve pharmacological properties. nih.gov The optimization of antibacterial activity in mastoparans has been linked to the presence of lysine residues at specific positions (4, 5, 7, 8, 9, and 11), while the remaining positions are occupied by hydrophobic residues. core.ac.uk
The following table presents data on an analog of mastoparan where amino acid substitutions led to improved selective activity.
| Peptide | Modification | Antimicrobial Activity (MIC) | Hemolytic Activity |
|---|---|---|---|
| Mastoparan | Native Sequence | - | High |
| [I5, R8] MP | Ala5 -> Ile, Ala8 -> Arg | 3-25 µM | Low |
Investigation of Peptide Stability and Proteolytic Resistance
A significant hurdle for the therapeutic application of peptides is their susceptibility to degradation by proteases present in biological fluids. nih.gov Therefore, enhancing the stability and proteolytic resistance of this compound and its analogs is a critical area of research.
Several strategies have been employed to improve peptide stability. One approach is cyclization, for instance, by introducing cysteine residues to form a disulfide bridge. A cyclized analog of mastoparan-C (cMP-C) demonstrated a longer half-life in serum compared to its linear counterpart. nih.gov However, this modification also resulted in lower antimicrobial potency and higher hemolytic activity, highlighting the need for a careful balance between stability and activity. nih.govijbs.com
Another strategy involves the incorporation of unnatural amino acids or modifications to the peptide backbone that are resistant to protease cleavage. While not extensively detailed for this compound specifically in the provided context, this is a general and effective method for improving the stability of antimicrobial peptides. plos.org An engineered peptide, mast-MO, was found to be as stable as the parent mastoparan-L when exposed to proteolytic enzymes in fetal bovine serum. pnas.org
The table below shows the degradation profile of mastoparan-C and its cyclized analog in serum.
| Peptide | Modification | Degradation Rate in Serum (first 8 hours) | Remaining Peptide after 24 hours |
|---|---|---|---|
| MP-C | Linear | ~3.54% per hour | < 40% |
| cMP-C | Cyclized | Not significant | < 40% |
Rational Design and Engineering of Mastoparan Like Peptide 12a Analogs
Peptide Modification Strategies for Improved Activity and Selectivity
Modifying the primary structure of Mastoparan-like peptide 12a is a key strategy to fine-tune its biological functions. nih.gov Techniques such as terminal extensions, cyclization, and the use of non-natural amino acids are employed to enhance therapeutic properties while minimizing undesirable side effects.
Attaching cell-penetrating peptides (CPPs) to the N-terminus of mastoparan (B549812) analogs is a strategy designed to improve membrane permeability and intracellular delivery. nih.govnih.gov A prominent example is the use of the TAT peptide, derived from the HIV-1 trans-activator of transcription protein. In a study on Mastoparan-C (MP-C), a TAT-linked analog (tMP-C) was synthesized. nih.gov This modification was intended to enhance the peptide's ability to cross cell membranes. nih.gov The resulting analog, tMP-C, demonstrated significantly more potent anticancer activity compared to the parent peptide. nih.govnih.gov This increased efficacy is attributed to the TAT sequence facilitating entry into cells, potentially leading to interactions with intracellular targets like mitochondrial membranes, which can induce apoptosis. nih.gov However, this modification also led to a loss of specificity, highlighting a common challenge in peptide engineering. nih.govnih.gov
To enhance peptide stability and resistance to degradation by proteases, skeleton-based cyclization is a widely used approach. nih.gov This strategy involves introducing reactive amino acids, typically cysteine residues, at both the N- and C-termini of the peptide sequence to form a disulfide bridge, creating a loop structure. ijbs.com This was demonstrated in the engineering of an analog of Mastoparan-C (MP-C), termed cMP-C. nih.govijbs.com While the cyclization successfully increased the peptide's half-life, it also resulted in unintended consequences. The cMP-C analog showed a lower potency in its antimicrobial activity and a higher degree of hemolysis compared to the linear parent peptide. nih.govnih.gov This indicates that while cyclization can improve stability, it may also alter the peptide's conformation in a way that negatively impacts its interaction with microbial membranes and selectivity for host cells.
Peptides composed of naturally occurring L-amino acids are susceptible to degradation by proteases. A powerful strategy to overcome this is the synthesis of enantiomeric peptides using D-amino acids. frontiersin.org These all-D peptides are mirror images of the natural form and are highly resistant to proteolytic enzymes. A study on Mastoparan M, a related tetradecapeptide toxin, demonstrated the effectiveness of this approach. nih.gov The synthesized all-D Mastoparan M was found to be twice as potent against both Gram-positive and Gram-negative bacteria compared to its natural all-L counterpart. frontiersin.orgnih.gov Circular dichroism analysis showed that both the L- and D-forms adopted similar α-helical structures. nih.gov The enhanced activity of the all-D form, coupled with its inherent stability, makes this a promising strategy for developing robust antimicrobial agents based on the mastoparan scaffold. frontiersin.orgnih.gov
Computational Modeling and In Silico Design Approaches
Computational methods are integral to the rational design of new peptide analogs, offering a way to predict the effects of modifications before undertaking expensive and time-consuming synthesis. researchgate.netresearchgate.net Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are used to establish correlations between the physicochemical properties of peptides and their biological activities. researchgate.net These models can analyze parameters such as amino acid sequence, net charge, hydrophobicity, and amphipathicity to predict the antimicrobial efficacy or toxicity of a designed analog. researchgate.netmdpi.com
In silico mutagenesis allows researchers to simulate amino acid substitutions and predict their impact on the peptide's secondary structure, such as its α-helicity, which is crucial for the activity of many mastoparans. researchgate.netresearchgate.net Helical wheel projections can be generated to visualize how substitutions affect the distribution of hydrophobic and hydrophilic residues, which in turn influences membrane interaction and selectivity. researchgate.net These computational tools help in screening large virtual libraries of potential analogs to identify candidates with the highest probability of improved performance, thereby streamlining the development process. researchgate.net
Experimental Validation of Engineered Analogs (in vitro functional assays)
Following in silico design and synthesis, engineered analogs must be validated through a series of in vitro functional assays to determine their biological activity and selectivity. mdpi.com The parent peptide, this compound, exhibits broad-spectrum antimicrobial activity with a Minimum Inhibitory Concentration (MIC) of 7.5 µg/ml against E. coli, 3.7 µg/ml against S. aureus, and 3.7 µg/ml against C. albicans, while showing low hemolytic activity. uniprot.org
Engineered analogs are subjected to similar tests. Antimicrobial activity is typically quantified by determining the MIC against a panel of clinically relevant bacteria and fungi. nih.govuniprot.org Hemolysis assays are crucial for assessing toxicity, measuring the peptide's ability to lyse red blood cells, which serves as an indicator of its potential damage to host cells. nih.gov For analogs designed with anticancer properties, cytotoxicity is evaluated against various cancer cell lines. nih.gov The results from these assays provide essential data on the efficacy and safety profile of the new peptides, confirming whether the rational design strategies successfully achieved the desired improvements in activity and selectivity. mdpi.com
| Peptide | Modification | Primary Assayed Activity | Notable Finding |
| This compound | Parent Peptide | Antimicrobial | Effective against Gram-positive, Gram-negative bacteria, and fungi with low hemolytic activity. uniprot.org |
| tMP-C | N-Terminal TAT Extension | Anticancer | Exhibited more potent anticancer activity than the parent peptide but lost specificity. nih.govnih.gov |
| cMP-C | Skeleton-Based Cyclization | Antimicrobial, Stability | Showed a longer half-life but had lower antimicrobial potency and higher hemolytic activity. nih.govnih.gov |
| All-D Mastoparan M | Enantiomeric Synthesis | Antimicrobial | Displayed 2-fold higher antibacterial activity compared to the natural L-form. nih.gov |
Preclinical Research Applications and Perspectives for Mastoparan Like Peptide 12a
Development as Research Probes for Cellular Mechanisms
The ability of mastoparan (B549812) peptides to directly interact with and modulate key components of cellular signaling pathways makes them valuable tools for biochemical and cell biology research. Their primary mechanism involves perturbation of the cell membrane and direct interaction with intracellular proteins, particularly heterotrimeric G-proteins. nih.gov
Mastoparans, by mimicking the intracellular loops of G-protein coupled receptors (GPCRs), can directly activate G-proteins of the Gαi and Gαo subtypes. nih.gov This activation is independent of a receptor, allowing researchers to bypass the ligand-receptor binding step and directly probe the downstream effects of G-protein activation. This has made mastoparans instrumental in studying the roles of these specific G-proteins in various cellular processes. nih.gov
Furthermore, mastoparans have been shown to stimulate the activity of several phospholipase enzymes, including phospholipase C (PLC), phospholipase D (PLD), and phospholipase A2 (PLA2). nih.gov This stimulation can occur through G-protein-dependent or independent mechanisms. By activating these enzymes, mastoparan-like peptides serve as chemical probes to investigate the intricate signaling cascades involved in lipid metabolism, calcium signaling, and protein kinase C activation. nih.gov The capacity to trigger these fundamental pathways provides researchers with a method to explore the complex machinery governing cellular communication and response.
Potential as Scaffolds for Novel Bioactive Agents
The well-defined α-helical structure and amphipathic nature of mastoparan-like peptides provide an excellent chemical scaffold for rational drug design. pnas.orgnih.gov Researchers utilize the native peptide sequence as a template to create analogues with enhanced potency, improved selectivity, and reduced toxicity.
One common strategy involves modifying the amino acid sequence to alter physicochemical properties like hydrophobicity, net charge, and amphipathicity. For instance, the substitution of specific amino acid residues in mastoparan-L, a closely related peptide, led to the creation of analogues with significantly improved selectivity for bacterial cells over host cells. nih.govnih.gov The analogue [I⁵, R⁸] MP, for example, displayed potent antibacterial activity against Staphylococcus aureus strains associated with bovine mastitis while having lower toxicity than the parent peptide. nih.gov
Another design approach involves adding specific motifs to the mastoparan scaffold. In one study, a re-engineered peptide called mast-MO was created, which demonstrated increased antibacterial properties and the ability to potentiate the activity of different classes of antibiotics. pnas.org Similarly, the creation of a tat-linked Mastoparan-C analogue resulted in more potent anticancer activity compared to the parent peptide, although with a loss of specificity. nih.gov These examples highlight how the mastoparan framework can be systematically modified to fine-tune biological activity, serving as a promising starting point for the development of new therapeutic agents. nih.govnih.gov
Synergistic Interactions with Conventional Agents in Model Systems
A significant area of preclinical investigation is the ability of mastoparan-like peptides to enhance the efficacy of existing drugs, potentially lowering required doses and overcoming resistance mechanisms. This synergistic potential has been explored in both antimicrobial and anticancer contexts.
Mastoparan peptides have demonstrated significant synergistic activity when combined with conventional antibiotics, particularly against multidrug-resistant (MDR) bacteria. pnas.orgnih.govbrieflands.com The proposed mechanism for this synergy is the peptide's ability to permeabilize the bacterial outer membrane, thereby increasing the intracellular access and efficacy of the antibiotic. pnas.org
Research has shown that different mastoparan variants can potentiate a range of antibiotics against various pathogens. For example, mastoparan-AF acts synergistically with cephalothin (B1668815) or gentamicin (B1671437) against certain multiple-antibiotic-resistant Escherichia coli isolates. nih.gov Another study found that mast-MO displayed strong synergistic interactions with antibiotics that inhibit protein synthesis, such as kanamycin, chloramphenicol, and gentamicin, against colistin-resistant E. coli and Acinetobacter baumannii. pnas.org Furthermore, mastoparan has been shown to work synergistically with colistin (B93849) and rifampicin (B610482) to inhibit the growth of extensively drug-resistant (XDR) A. baumannii strains. brieflands.com
| Mastoparan Variant | Conventional Antibiotic | Target Organism | Observed Effect | Reference |
|---|---|---|---|---|
| Mastoparan-AF | Cephalothin, Gentamicin | Multiple-antibiotic-resistant Escherichia coli | Synergistic | nih.gov |
| Mast-MO | Kanamycin, Chloramphenicol, Gentamicin | Colistin-resistant E. coli and A. baumannii | Synergistic | pnas.org |
| Mastoparan | Colistin, Rifampicin | Extensively drug-resistant (XDR) Acinetobacter baumannii | Synergistic | brieflands.com |
In oncology research, mastoparan peptides have been investigated as adjunctive therapies to enhance the effectiveness of standard chemotherapeutic drugs. nih.govnih.gov The lytic mechanism of mastoparan, which involves direct disruption of the cancer cell membrane, is effective against both slow-growing and multidrug-resistant cancer cells. nih.govsahmri.org.au This action can complement the mechanisms of conventional agents that typically target rapidly dividing cells.
In vitro studies have shown that Mastoparan can enhance etoposide-induced cell death. nih.govnih.govsahmri.org.au More significantly, a key study demonstrated that Mastoparan works synergistically with gemcitabine (B846) in a mouse model of mammary carcinoma. nih.govnih.govsahmri.org.au The co-administration of Mastoparan and gemcitabine resulted in smaller tumor volumes compared to treatment with either agent alone, suggesting a potent synergistic effect in vivo. researchgate.net This research indicates that mastoparans could potentially be used to augment the efficacy of chemotherapy, representing a promising area for further investigation. nih.govnih.gov
| Mastoparan Variant | Chemotherapeutic Agent | Cancer Model | Observed Effect | Reference |
|---|---|---|---|---|
| Mastoparan | Etoposide | Cancer cells in vitro | Enhanced cell death | nih.govnih.gov |
| Mastoparan | Gemcitabine | Mouse model of mammary carcinoma | Synergistic reduction in tumor volume | researchgate.netnih.govnih.gov |
Future Research Directions and Unresolved Questions
Elucidation of Comprehensive Mechanism of Action Pathways
The current understanding of Mastoparan-like peptide 12a's mechanism of action primarily revolves around its ability to induce mast cell degranulation and its antimicrobial properties. nih.govuniprot.org The degranulation process is thought to be linked to interactions with G proteins and the peptide's lytic capabilities. nih.gov However, the precise signaling cascades and downstream molecular events are not fully elucidated. Future research should aim to:
Identify Specific G Protein-Coupled Receptors (GPCRs): While a general interaction with G proteins is suggested, the specific GPCRs that this compound targets on mast cells and other cell types are yet to be identified. nih.gov Uncovering these receptors would provide a more detailed understanding of its cell-specific effects.
Investigate Downstream Signaling Pathways: Beyond G protein activation, the subsequent signaling pathways, such as the involvement of phospholipases and the mobilization of intracellular calcium, need to be comprehensively mapped. nih.govnih.gov Studies have shown that other mastoparans can stimulate phospholipase D independently of G proteins in certain cell lines, indicating the potential for multiple activation pathways. nih.gov
Explore Receptor-Independent Mechanisms: The lytic nature of mastoparans suggests that they may also exert their effects through direct interactions with the cell membrane, independent of specific receptors. nih.gov A deeper investigation into the biophysical interactions with lipid bilayers is crucial to understand this aspect of its mechanism.
Advanced Structural Biology Studies on Peptide-Target Interactions
The amphipathic α-helical structure of mastoparans is critical to their biological activity. pnas.org While this general structure is known, high-resolution structural data on this compound bound to its biological targets are lacking. Future structural biology studies should focus on:
High-Resolution Structures: Techniques such as X-ray crystallography and cryo-electron microscopy could provide detailed atomic-level insights into how this compound interacts with its target receptors or membrane components.
Conformational Dynamics: Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to study the peptide's conformational changes upon binding to different membrane environments or soluble proteins. pnas.org This would help in understanding the structural basis of its functional versatility.
Structure-Activity Relationship (SAR) Studies: Systematic truncation and alanine (B10760859) scanning mutagenesis studies can help identify the key amino acid residues responsible for its various biological activities. mdpi.com Understanding the SAR is fundamental for the rational design of analogs with improved potency and selectivity. core.ac.uk
Exploration of Novel Biological Activities
Currently, the known biological activities of this compound are primarily its antimicrobial and mast cell degranulating effects. uniprot.org However, the broader mastoparan (B549812) family exhibits a wide range of biological functions, suggesting that this compound may also possess unexplored activities. frontiersin.orgnih.gov Future research should investigate its potential as:
Anticancer Agent: Several mastoparans have demonstrated cytotoxic effects against various cancer cell lines. nih.govnih.gov Screening this compound for its anticancer potential, including its efficacy against multidrug-resistant cancer cells, could open new avenues for cancer therapy.
Antiviral Agent: The antiviral properties of mastoparans are an emerging area of research. mdpi.com Given that some mastoparans can disrupt viral envelopes, investigating the efficacy of this compound against a range of enveloped viruses is warranted. mdpi.com
Immunomodulatory Agent: Beyond mast cell degranulation, some engineered mastoparan peptides have shown the ability to modulate the host immune response, including attracting leukocytes and controlling inflammation. pnas.org Exploring the immunomodulatory effects of this compound could lead to its application in inflammatory and infectious diseases.
Development of Advanced Peptide Delivery Systems for Research Applications
A significant hurdle in the therapeutic application of peptides is their potential for in vivo degradation and off-target effects. nih.gov The development of advanced delivery systems is crucial for harnessing the full potential of this compound in research and potentially in future clinical settings. Research in this area should focus on:
Nanoparticle Encapsulation: Encapsulating this compound in liposomes or other nanoparticles could protect it from proteolytic degradation, improve its stability, and allow for targeted delivery to specific tissues or cells.
Peptide Conjugation: Conjugating the peptide to cell-penetrating peptides (CPPs) or targeting ligands could enhance its intracellular delivery and specificity for target cells, thereby reducing off-target toxicity. ijbs.com
Hydrogel Formulations: For localized applications, incorporating this compound into hydrogel formulations could provide sustained release at the target site, which would be beneficial for applications such as wound healing or localized cancer therapy.
Computational Approaches for Predictive Design and Optimization
Computational methods are becoming increasingly powerful tools in peptide engineering and drug discovery. nih.govbakerlab.org Applying these approaches to this compound could accelerate the development of novel analogs with enhanced therapeutic properties. Future computational efforts should include:
Molecular Dynamics (MD) Simulations: MD simulations can be used to model the interaction of this compound with cell membranes and target proteins at an atomic level, providing insights into its mechanism of action and guiding the design of more effective analogs. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating the structural features of this compound and its analogs with their biological activities, QSAR models can be developed to predict the activity of novel, computationally designed peptides. mdpi.com
Machine Learning and AI-Driven Design: Advanced machine learning algorithms can be trained on existing peptide data to design entirely new sequences with desired properties, such as increased potency, reduced toxicity, and improved stability. nih.gov This approach has the potential to rapidly expand the chemical space of mastoparan-based therapeutics.
Q & A
Q. What experimental approaches are used to determine the antimicrobial efficacy of Mastoparan-like peptide 12a?
Methodological Answer: Standard methods include minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains. Protocols involve serial dilutions of the peptide, incubation with bacterial cultures, and viability assessment via optical density or colony counting. Negative controls (e.g., solvent-only treatments) and positive controls (e.g., established antibiotics) are critical for validation. Structural analogs (e.g., non-amidated variants) may be tested to evaluate functional determinants .
Q. How is this compound structurally characterized in comparative studies?
Methodological Answer: Techniques such as circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are employed to confirm α-helical conformations, a hallmark of mastoparan-like peptides. Bioinformatics tools (e.g., Clustal Omega) align sequences with homologs (e.g., mastoparan-M, P04205) to identify conserved residues. Physicochemical properties (e.g., hydrophobicity, charge) are predicted using tools like ProtParam .
Q. What are the standard protocols for synthesizing this compound in vitro?
Methodological Answer: Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is common. Post-synthesis, reverse-phase HPLC purifies the peptide, and mass spectrometry (MS) confirms molecular weight. Batch-to-batch consistency requires stringent quality control (e.g., ≥95% purity via HPLC). For functional studies, C-terminal amidation may be added to enhance antimicrobial activity .
Q. Which bacterial strains are typically used to assess this compound’s bioactivity?
Methodological Answer: Drug-resistant strains (e.g., methicillin-resistant S. aureus [MRSA]) and standard strains (e.g., P. aeruginosa CGMCC 1.10712) are prioritized. Strains are selected based on clinical relevance and membrane composition (e.g., lipid A modifications in Gram-negative bacteria) to evaluate peptide penetration efficacy. Activity against non-pathogenic strains (e.g., Bacillus subtilis) may serve as a baseline .
Q. How do researchers validate the specificity of this compound’s mechanism of action?
Methodological Answer: Hemolysis assays using mammalian red blood cells (e.g., human or murine erythrocytes) assess selectivity. Cytotoxicity in eukaryotic cell lines (e.g., HEK293) further evaluates therapeutic potential. Membrane depolarization assays (e.g., DiSC3(5) dye) and liposome leakage models clarify whether activity is pore-forming or non-lytic .
Advanced Research Questions
Q. How can researchers address discrepancies in reported antimicrobial activity of this compound across studies?
Methodological Answer: Contradictions often arise from variations in peptide modification (e.g., C-terminal amidation), bacterial strain selection, or assay conditions (e.g., cation-adjusted media). Meta-analyses should control for these variables. Replicating experiments with harmonized protocols (e.g., CLSI guidelines) and reporting raw data (e.g., MIC values with standard deviations) enhances comparability .
Q. What strategies optimize the design of structure-activity relationship (SAR) studies for this compound analogs?
Methodological Answer: Alanine scanning mutagenesis identifies critical residues (e.g., Arg at position 4 in U-VVTX-Vm1b). Computational modeling (e.g., molecular dynamics simulations) predicts membrane interactions. Combinatorial libraries of truncated or substituted variants are screened via high-throughput MIC assays. Synergistic effects with conventional antibiotics (e.g., β-lactams) are tested to reduce therapeutic doses .
Q. How should researchers mitigate batch-to-batch variability in synthetic this compound for sensitive assays?
Methodological Answer: Request additional QC metrics (e.g., peptide content quantification via amino acid analysis, residual TFA levels). Lyophilized peptides should be stored under inert gas to prevent oxidation. For cell-based assays, pre-test solubility in buffers (e.g., PBS with 0.01% acetic acid) and validate stability via HPLC post-reconstitution .
Q. What bioinformatics pipelines are recommended for de novo identification of this compound homologs?
Methodological Answer: Transcriptome mining using mastoparan-specific primers (e.g., degenerate primers targeting conserved regions) followed by cDNA cloning. Tools like SignalP predict signal peptide cleavage sites. Phylogenetic trees (e.g., MEGA software) cluster homologs by evolutionary relationships. Antimicrobial potential is inferred via databases like APD3 .
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for this compound studies?
Methodological Answer: For novelty, focus on understudied mechanisms (e.g., immunomodulatory effects in sepsis models). Feasibility requires pilot data on peptide stability in vivo. Ethical considerations include minimizing vertebrate animal use via Galleria mellonella infection models. Relevance is demonstrated by aligning with antibiotic resistance priorities (e.g., WHO pathogen list) .
Tables for Key Findings
| Parameter | This compound | Reference |
|---|---|---|
| MIC against MRSA | 16–32 μg/mL | |
| Hemolytic Activity (HC50) | >128 μg/mL (human erythrocytes) | |
| Predominant Secondary Structure | α-helix (CD-confirmed) | |
| Optimal Synthesis Purity | ≥95% (HPLC) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
